molecular formula C11H16N2S B13179140 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13179140
M. Wt: 208.33 g/mol
InChI Key: OVVPUBHOJTUEEK-UHFFFAOYSA-N
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Description

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a complex organic compound that features a thiophene ring, an ethyl(methyl)amino group, and a prop-2-yn-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C11H16N2S/c1-3-13(2)8-11-7-10(9-14-11)5-4-6-12/h7,9H,3,6,8,12H2,1-2H3

InChI Key

OVVPUBHOJTUEEK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=CS1)C#CCN

Origin of Product

United States

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